2-((1,4-diazepan-1-yl)methyl)-5-hydroxy-4H-pyran-4-one dihydrochloride is a complex organic compound notable for its unique structural features, combining a diazepane ring with a pyranone moiety. This compound is classified under the category of pyranone derivatives, which are known for diverse biological activities. The full IUPAC name is 2-(1,4-diazepan-1-ylmethyl)-5-hydroxypyran-4-one dihydrochloride, and its chemical formula is C_{11}H_{16}N_{2}O_{3}·2HCl .
The synthesis of 2-((1,4-diazepan-1-yl)methyl)-5-hydroxy-4H-pyran-4-one dihydrochloride typically involves several key steps:
Industrial production may employ advanced techniques such as high-pressure reactors and continuous flow systems to enhance yield and purity. These methods are essential for scaling up the synthesis while maintaining consistent quality.
The molecular structure of 2-((1,4-diazepan-1-yl)methyl)-5-hydroxy-4H-pyran-4-one dihydrochloride features:
Key structural data includes:
This compound can undergo various chemical reactions:
The mechanism of action for 2-((1,4-diazepan-1-yl)methyl)-5-hydroxy-4H-pyran-4-one dihydrochloride is not fully elucidated but is believed to involve interactions with specific biological targets that lead to inhibitory effects on certain metabolic pathways. For instance, related compounds have shown potential in inhibiting d-alpha-ketoglutarate-dependent dioxygenases, which play roles in various cellular processes including tumorigenesis . Further studies are required to clarify its precise action mechanisms.
The physical properties of 2-((1,4-diazepan-1-yl)methyl)-5-hydroxy-4H-pyran-4-one dihydrochloride include:
Relevant chemical properties include:
These properties make it suitable for various applications in pharmaceutical chemistry and medicinal research .
The compound has potential scientific uses primarily in medicinal chemistry, particularly as a scaffold for developing new therapeutic agents targeting neurological disorders and cancers. Research indicates that derivatives of similar structures may exhibit anti-proliferative effects against glioma cells and other types of cancer cells by acting as d-alpha-ketoglutarate scavengers . The unique combination of functional groups also suggests utility in synthesizing novel compounds with enhanced biological activity.
The 1,4-diazepane ring system (a seven-membered heterocycle containing two nitrogen atoms) has emerged as a privileged scaffold in medicinal chemistry due to its conformational adaptability and diverse bioactivity profiles. Historically, diazepane-containing compounds evolved from the broader class of benzodiazepines, with a significant milestone being the development of tetrahydrobenzo[e][1,4]diazepin-5-one hybrids incorporating carbohydrate moieties. These early hybrids demonstrated the scaffold's capacity for selective derivatization via protected hydroxyl groups, enabling precise chemical modifications to optimize pharmacological properties [1]. The diazepane ring's protonatable nitrogen atoms facilitate salt formation (e.g., dihydrochloride derivatives) that enhances aqueous solubility—a critical factor for drug bioavailability. Contemporary research has expanded this chemical space to include pyridyldiazepines and oxazepine variants, with FDA-approved agents like avibactam (a diazabicyclooctane β-lactamase inhibitor) exemplifying the scaffold's clinical utility [2]. The structural plasticity of diazepane allows it to adopt multiple conformations that can mimic peptide backbones or transition states, contributing to its prevalence in enzyme inhibitors targeting neurological and infectious diseases [6].
Table 1: Evolution of Key Diazepane-Containing Bioactive Compounds
Compound Class | Structural Features | Biological Target/Activity | Development Phase |
---|---|---|---|
Tetrahydrobenzo[e][1,4]diazepin-5-one | Glucose-fused tricyclic scaffold with protected hydroxyls | Undisclosed targets in drug discovery | Preclinical research |
Avibactam | Diazabicyclooctane core | β-Lactamase inhibition | FDA-approved (2015) |
Pentostatin | Ring-expanded purine analog with diazepine | Adenosine deaminase inhibition | FDA-approved (1992) |
1,3-Diazepine derivatives | Varied ring substitutions | Kinase/GPCR modulation | Clinical trials |
Pyran-4-one derivatives, particularly 5-hydroxy-4H-pyran-4-one (also known as maltol derivatives), constitute a structurally distinctive class of bioactive molecules with broad therapeutic potential. The pyranone core features an α,β-unsaturated ketone system that confers unique electronic properties and metal-chelating capabilities. Naturally occurring pyranones and their synthetic analogs exhibit multifunctional bioactivities, including antioxidant effects through free radical scavenging, anti-inflammatory actions via suppression of pro-inflammatory mediators (TNF-α, iNOS, COX-2), and enzyme modulation [3] [9]. The 5-hydroxyl group enables hydrogen bonding with biological targets while influencing the compound's acidity (pKa ~9.5) and tautomeric equilibrium. Pyranone-containing natural products like coumarins demonstrate GABAergic interactions, suggesting neuromodulatory potential [3], while synthetic analogs have been explored as antibacterial agents targeting penicillin-binding proteins and dihydrofolate reductase [7]. The pyranone moiety's planar structure facilitates π-stacking interactions with aromatic residues in enzyme binding sites, contributing to target engagement specificity. Additionally, the scaffold's synthetic versatility allows substitutions at C-2, C-3, and C-6 positions, enabling extensive structure-activity relationship (SAR) studies to optimize potency and selectivity [4].
Table 2: Bioactive Pyranone Derivatives and Their Pharmacological Profiles
Pyranone Derivative | Key Structural Modifications | Reported Bioactivities | Mechanistic Insights |
---|---|---|---|
5-Hydroxy-4H-pyran-4-one | Unsubstituted parent scaffold | Antioxidant, metal chelation | Free radical scavenging |
4-Hydroxycoumarin | Benzo-fused pyranone | Anticoagulant, neuroactive effects | GABA_A receptor modulation [3] |
Kojic acid | 2-Hydroxymethyl substituent | Tyrosinase inhibition, antimicrobial | Copper chelation in active site |
Pyrano[2,3-c]pyrazoles | Annulated pyrazole ring | Antibacterial (Gram±), α-glucosidase inhibition | PBP binding, DHFR inhibition [7] |
The strategic fusion of diazepane and pyranone pharmacophores into a single molecular entity, exemplified by 2-((1,4-diazepan-1-yl)methyl)-5-hydroxy-4H-pyran-4-one dihydrochloride, represents a rational approach to overcome limitations inherent in each isolated scaffold while amplifying their complementary bioactivities. The diazepane moiety contributes basic nitrogen centers that enhance water solubility (particularly as dihydrochloride salts) and provide cationic character for membrane penetration and target interaction. Concurrently, the pyranone core offers a chelating platform for metal ions and a hydrogen-bonding array for enzyme inhibition. Molecular hybridization leverages the diazepane's conformational flexibility to position the pyranone moiety optimally for target engagement, potentially enabling dual-mode binding mechanisms unattainable with either fragment alone [1] [3]. Computational analyses of analogous hybrids predict enhanced blood-brain barrier permeability due to balanced lipophilicity (cLogP ~0.5-1.5) and molecular weight (<350 Da), suggesting neurological applications [5]. The methylene linker (-CH₂-) in this specific hybrid provides torsional freedom while maintaining electronic communication between rings, potentially enabling allosteric interactions with targets like GABA_A receptors where both moieties demonstrate individual affinity [3]. This molecular design aligns with the "privileged scaffold hybridization" paradigm observed in clinically successful agents like raloxifene (benzothiophene-ethylenediamine hybrid) [6].
Table 3: Comparative Molecular Properties of Hybrid vs. Parent Scaffolds
Property | Diazepane Moiety | Pyranone Moiety | Hybrid Compound | Therapeutic Implications |
---|---|---|---|---|
LogP (predicted) | -0.2 to +1.0 | -0.5 to +0.5 | +0.8 to +1.5 | Balanced membrane permeability |
pKa (dominant) | 9.5-10.5 (tertiary amine) | 8.5-9.5 (phenolic OH) | 7.5-8.5 & 9.5-10.5 (dual) | pH-dependent solubility/targeting |
PSA (Ų) | 15-25 | 50-60 | 70-85 | Enhanced target engagement |
Conformational flexibility | High (pseudo-rotation) | Low (planar) | Moderate (linker-dependent) | Adaptability to binding sites |
Metal chelation | Weak | Strong (O,O'-bidentate) | Moderate-Strong | Catalytic site inhibition potential |
The hybridization strategy is further justified by the complementary pharmacokinetic profiles of both units: the diazepane improves aqueous solubility of the relatively hydrophobic pyranone, while the pyranone's moderate acidity may mitigate the strong basicity of the diazepane, potentially reducing gastrointestinal irritation. Synthetic accessibility through modular assembly—typically involving Mannich-type reactions or nucleophilic displacement of chloromethylpyranones with diazepanes—enables rapid analog generation for SAR exploration [8] [9]. Molecular modeling studies of analogous hybrids suggest that the protonated diazepane nitrogen can form salt bridges with aspartate/glutamate residues, while the pyranone carbonyl and 5-OH group engage in hydrogen-bonding networks with serine/tyrosine residues, creating synergistic binding interactions that neither moiety achieves independently [3] [5]. This bifunctional capability positions diazepane-pyranone hybrids as promising candidates for targeting complex multifactorial diseases requiring polypharmacological approaches.
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: